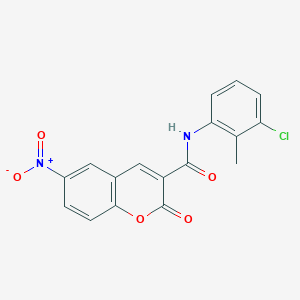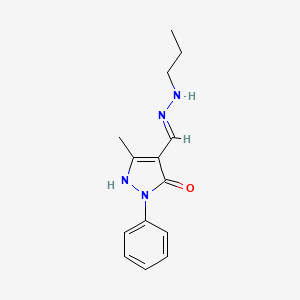![molecular formula C19H20N6O2S B6126032 N-[3-(1H-tetrazol-1-yl)phenyl]-1-(3-thienylacetyl)-3-piperidinecarboxamide](/img/structure/B6126032.png)
N-[3-(1H-tetrazol-1-yl)phenyl]-1-(3-thienylacetyl)-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1H-tetrazol-1-yl)phenyl]-1-(3-thienylacetyl)-3-piperidinecarboxamide, commonly known as TAK-659, is a small molecule inhibitor that is currently being studied for its potential use in the treatment of various types of cancer and autoimmune diseases.
Mécanisme D'action
TAK-659 works by inhibiting several signaling pathways that are involved in the growth and proliferation of cancer cells and the immune response. Specifically, it inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme in the BCR signaling pathway, which is essential for the survival and proliferation of B cells. TAK-659 also inhibits the activity of interleukin-1 receptor-associated kinase 4 (IRAK4), a key enzyme in the TLR signaling pathway, which is involved in the immune response. By inhibiting these pathways, TAK-659 can prevent the growth and proliferation of cancer cells and modulate the immune response.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and to have immunomodulatory effects in animal models of autoimmune diseases. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, making it a potential candidate for oral administration.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of TAK-659 for lab experiments is its high potency and selectivity, which makes it a useful tool for studying the BCR and TLR signaling pathways. Another advantage is its favorable pharmacokinetic profile, which allows for easy administration and dosing in animal models. However, one limitation of TAK-659 is its potential off-target effects, which could lead to unwanted side effects and complicate the interpretation of results.
Orientations Futures
There are several future directions for the study of TAK-659. One direction is to further explore its potential as a therapeutic agent for cancer and autoimmune diseases, including clinical trials in humans. Another direction is to study its mechanism of action in more detail, including its interactions with other signaling pathways and its effects on downstream targets. Additionally, there is potential for the development of new analogs of TAK-659 with improved potency, selectivity, and pharmacokinetic properties.
Méthodes De Synthèse
The synthesis method for TAK-659 involves several steps. First, 3-(1H-tetrazol-1-yl)aniline is reacted with 3-thienylacetic acid to form the intermediate, 3-(1H-tetrazol-1-yl)phenyl)-3-thienylacetic acid. This intermediate is then reacted with piperidine-3-carboxylic acid to form TAK-659. The final product is obtained through several purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
TAK-659 has been studied extensively for its potential use in the treatment of various types of cancer and autoimmune diseases. It has been shown to have inhibitory effects on several signaling pathways that are involved in the growth and proliferation of cancer cells, including the B-cell receptor (BCR) signaling pathway, the Toll-like receptor (TLR) signaling pathway, and the NF-κB signaling pathway. TAK-659 has also been shown to have immunomodulatory effects, which make it a potential candidate for the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
N-[3-(tetrazol-1-yl)phenyl]-1-(2-thiophen-3-ylacetyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2S/c26-18(9-14-6-8-28-12-14)24-7-2-3-15(11-24)19(27)21-16-4-1-5-17(10-16)25-13-20-22-23-25/h1,4-6,8,10,12-13,15H,2-3,7,9,11H2,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKFEOABMRHAPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CSC=C2)C(=O)NC3=CC(=CC=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-tetrazol-1-yl)phenyl]-1-(3-thienylacetyl)-3-piperidinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-chlorophenyl)-N'-[1-(2,4-dihydroxyphenyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B6125949.png)
![N-isopropyl-N-methyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B6125956.png)
![2-ethyl-7-(4-methoxybenzyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6125962.png)
![N-[(5-methyl-2-furyl)methyl]-3-{1-[(2,2,2-trifluoroethyl)sulfonyl]-3-piperidinyl}propanamide](/img/structure/B6125969.png)
![3-[2-(3-methoxyphenyl)ethyl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B6125989.png)
![1-[(dimethylamino)sulfonyl]-N-(3,4-dimethylphenyl)-3-piperidinecarboxamide](/img/structure/B6125994.png)
![8-[(3-bromobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B6125998.png)
![3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6126001.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-2-(1-piperidinyl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6126003.png)

![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cycloheptylacetamide](/img/structure/B6126018.png)
![2-cyclopropyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6126048.png)

![4-(3,4-dimethylphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6126060.png)